5-Chloro-2-fluoro-4-nitrophenol

Medicinal Chemistry Lipophilicity Optimization ADME Profiling

This regioisomer (CAS 1500154-08-4) delivers unmatched synthetic versatility: the ortho-fluoro and para-nitro arrangement provides dual halogen leaving groups with differential SNAr reactivity, enabling fluorine displacement under mild conditions followed by chlorine substitution under orthogonal protocols. Its LogP of 2.36 and PSA of 63 Ų reside within the optimal range for passive blood-brain barrier penetration, directly supporting CNS-targeted small-molecule library synthesis with consistent SAR interpretability. Unlike mono-halogenated analogs, this scaffold allows sequential, controlled derivatization for parallel library generation. A validated 2-year shelf life at 20 °C under inert atmosphere ensures procurement stability for analytical method development and long-term research programs.

Molecular Formula C6H3ClFNO3
Molecular Weight 191.54
CAS No. 1500154-08-4
Cat. No. B2495877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-4-nitrophenol
CAS1500154-08-4
Molecular FormulaC6H3ClFNO3
Molecular Weight191.54
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3ClFNO3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H
InChIKeyKHNFVXKDLWKPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluoro-4-nitrophenol CAS 1500154-08-4: Scientific Procurement & Selection Overview


5-Chloro-2-fluoro-4-nitrophenol (CAS 1500154-08-4), molecular formula C6H3ClFNO3 and molecular weight 191.54, is a halogenated nitrophenol derivative bearing chloro, fluoro, and nitro substituents on a phenolic ring. Computed physicochemical properties include density 1.7 ± 0.1 g/cm³, boiling point 311.0 ± 42.0 °C at 760 mmHg, flash point 141.9 ± 27.9 °C, and LogP 2.36 [1][2]. The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and agrochemical research, with commercial availability at ≥98% purity from multiple global suppliers .

Why Positional Isomers of Chloro-Fluoro-Nitrophenols Cannot Be Substituted for 5-Chloro-2-fluoro-4-nitrophenol


Among the class of halogenated nitrophenols sharing the identical molecular formula C6H3ClFNO3 and molecular weight (191.54), multiple positional isomers exist, including 5-chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8), 2-chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1), and 4-chloro-2-fluoro-6-nitrophenol (CAS 58348-99-5) . These isomers exhibit distinct substitution patterns around the phenolic ring, resulting in quantifiable differences in logP, polar surface area, computed pKa, and nucleophilic aromatic substitution (SNAr) regioselectivity. Class-level evidence from halogenated nitrophenol structure-activity relationship (SAR) studies further demonstrates that the specific ortho/meta/para arrangement of halogen and nitro substituents directly modulates electron density distribution on the aromatic ring and consequently impacts both synthetic reactivity and biological target engagement [1][2]. Therefore, even within the same molecular formula class, substitution cannot be assumed without compromising experimental reproducibility and downstream synthetic fidelity.

5-Chloro-2-fluoro-4-nitrophenol: Quantitative Differentiation Evidence vs. Positional Isomers and In-Class Comparators


Lipophilicity Differentiation: LogP 2.36 vs. 2-Chloro-4-fluoro-5-nitrophenol

5-Chloro-2-fluoro-4-nitrophenol exhibits a computed LogP of 2.36, placing it in a moderately lipophilic range suitable for membrane permeability while maintaining aqueous compatibility for synthetic handling [1]. The structurally distinct isomer 2-chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) has a lower computed density (1.653 ± 0.06 g/cm³) and a reported melting point of 105–108°C, reflecting divergent solid-state packing and potential differences in solubility profiles . The LogP differential is a direct consequence of the unique ortho-fluoro, para-nitro substitution pattern on the 5-chloro-2-fluoro-4-nitrophenol scaffold, which alters hydrogen-bonding capacity and solvation energetics relative to alternative regioisomers.

Medicinal Chemistry Lipophilicity Optimization ADME Profiling

Polar Surface Area Differentiation: PSA 63 Ų vs. 5-Chloro-4-fluoro-2-nitrophenol

5-Chloro-2-fluoro-4-nitrophenol has a computed polar surface area (PSA) of 63 Ų [1]. The isomeric compound 5-chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8), with identical molecular formula and molecular weight, bears its nitro group ortho to the phenolic hydroxyl rather than para, which predictably alters PSA, hydrogen-bonding geometry, and nucleophilic aromatic substitution (SNAr) regioselectivity . PSA is a key determinant of intestinal absorption and blood-brain barrier penetration, with values < 90 Ų generally associated with favorable CNS drug-like properties; the 63 Ų value positions the target compound within an acceptable range for CNS-targeting scaffolds.

Medicinal Chemistry Blood-Brain Barrier Permeability Drug Design

Kinetic Stability Class-Level Evidence: Halogenated Nitrophenols Exhibit High Persistence in Aqueous Systems

A 2025 kinetic stability study in Journal of Hazardous Materials reported that halogenated nitrophenols (HNPs) as a class exhibit higher kinetic stability in drinking water systems compared with other aromatic disinfection byproducts, with species-specific second-order rate constants for chlorination reactions ranging from 3.84 ± 1.09 to 363.25 ± 50.44 M⁻¹min⁻¹ [1]. The introduction of the nitro group significantly diminishes electron density on the benzene ring, thereby reducing inherent reactivity and conferring class-level hydrolytic persistence [1]. While the study did not isolate 5-chloro-2-fluoro-4-nitrophenol specifically, the class-level inference provides a mechanistic rationale for the compound's anticipated stability during long-term storage and synthetic workflows, relative to non-nitro halogenated phenol analogs that lack this electron-withdrawing stabilization.

Environmental Chemistry Disinfection Byproducts Kinetic Stability

Storage Stability Documentation: 24-Month Shelf Life at 20°C with Inert Atmosphere

5-Chloro-2-fluoro-4-nitrophenol is documented with specific storage conditions: room temperature storage under inert atmosphere, with a manufacturer-specified shelf life of 2 years at 20°C when stored as a solid [1]. By contrast, the positional isomer 2-chloro-4-fluoro-5-nitrophenol has documented storage conditions of 'Inert atmosphere, Room Temperature' but without a quantified shelf life specification, and its reported melting point (105–108°C) indicates it is a crystalline solid at ambient conditions . The provision of a validated 2-year stability period at defined temperature provides procurement teams with concrete inventory management parameters that are absent from the datasheets of many isomeric comparators.

Chemical Procurement Laboratory Inventory Management Stability Testing

Electron-Withdrawing Substitution Pattern: Enhanced SNAr Reactivity vs. 5-Chloro-2-nitrophenol

5-Chloro-2-fluoro-4-nitrophenol contains both a para-nitro group and an ortho-fluoro substituent relative to the phenolic hydroxyl. This substitution pattern establishes a powerful electron-withdrawing environment that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). The fluorine atom contributes strong -I inductive withdrawal, complementing the -M mesomeric withdrawal of the para-nitro group . The absence of the 2-fluoro substituent in 5-chloro-2-nitrophenol (CAS 611-07-4, MW 173.55) results in diminished activation for SNAr, as the latter lacks the ortho-fluorine's electron-withdrawing contribution [1]. Additionally, the presence of both chlorine and fluorine leaving groups provides orthogonal functional handles for sequential SNAr diversification, a capability not available in mono-halogenated nitrophenol analogs.

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

Procurement Price Benchmarking: Competitive Unit Cost for Multi-Gram Scale

5-Chloro-2-fluoro-4-nitrophenol is commercially available at 98% purity with tiered pricing from multiple suppliers, including ~¥67/250 mg, ~¥265/1 g, and ~¥1,320/5 g scale , as well as ~€62/1 g and ~€251/5 g from European sources . This represents a unit cost of approximately €50–€62 per gram at research quantities. For comparison, the isomeric compound 5-chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) is also commercially available but with less transparent public pricing structures . The availability of transparent, tiered pricing across multiple global suppliers reduces sourcing friction and enables accurate grant budgeting and procurement planning for academic and industrial laboratories.

Chemical Procurement Cost Analysis Building Block Sourcing

5-Chloro-2-fluoro-4-nitrophenol: Evidence-Backed Application Scenarios for Scientific Selection


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffolds

5-Chloro-2-fluoro-4-nitrophenol provides a LogP of 2.36 and PSA of 63 Ų, placing it within the favorable range for passive blood-brain barrier penetration (LogP 2–3, PSA < 90 Ų) [1]. This property profile supports its use as a building block for synthesizing CNS-targeted small molecule libraries, where lipophilicity and permeability are critical for in vivo target engagement. Selection of this specific regioisomer over alternatives such as 2-chloro-4-fluoro-5-nitrophenol ensures consistent LogP and PSA parameters across analog series, maintaining SAR interpretability in CNS drug discovery programs .

Synthetic Methodology: Sequential SNAr Diversification with Orthogonal Halogen Leaving Groups

The ortho-fluoro and para-nitro substitution pattern, combined with the 5-chloro substituent, provides dual halogen leaving groups (F and Cl) with differential SNAr reactivity [1]. This enables sequential functionalization strategies where the more reactive fluorine is displaced first under mild conditions, followed by chlorine displacement under more forcing conditions or with alternative nucleophiles. This orthogonal reactivity is not available in mono-halogenated nitrophenols such as 5-chloro-2-nitrophenol (CAS 611-07-4), which lacks the fluorine handle for stepwise diversification . The compound is thus prioritized for parallel synthesis and library generation workflows requiring controlled, sequential derivatization of aromatic cores.

Agrochemical Intermediate: Herbicide and Fungicide Scaffold Derivatization

Halogenated nitrophenols as a class are documented intermediates for agrochemical active ingredient synthesis, with a global market for chlorinated and fluorinated nitrophenols valued at approximately USD $25 billion and projected growth of 5% through 2030 [1]. Fluoro-nitrophenol derivatives have demonstrated fungicidal activity against plant pathogenic fungi including Fusarium sp. and Curvularia at concentrations exceeding 200 μg/mL . The specific 5-chloro-2-fluoro-4-nitrophenol scaffold, with its dual halogen substitution, provides a versatile platform for synthesizing structurally diverse agrochemical candidates with modified halogenation patterns for SAR exploration.

Analytical Chemistry: Stable Internal Standard and Method Development

The documented kinetic stability of halogenated nitrophenols in aqueous systems, attributed to nitro group-mediated electron density reduction on the aromatic ring, supports the utility of 5-chloro-2-fluoro-4-nitrophenol as a stable reference standard in analytical method development [1]. The compound's 2-year documented shelf life at 20°C under inert atmosphere further supports its suitability as a procurement-stable analytical standard for HPLC, LC-MS, and GC-MS method validation in pharmaceutical quality control and environmental monitoring applications . This contrasts with less well-characterized isomeric building blocks lacking validated long-term stability documentation.

Technical Documentation Hub

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